[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-
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Overview
Description
N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(3-PYRIDYLMETHYL)AMINE is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(3-PYRIDYLMETHYL)AMINE typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methyl group: Methylation reactions using methylating agents.
Attachment of the pyridylmethylamine group: This step involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(3-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(2-PYRIDYLMETHYL)AMINE
- N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(4-PYRIDYLMETHYL)AMINE
Uniqueness
N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(3-PYRIDYLMETHYL)AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H12N6 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-b]pyridazin-8-amine |
InChI |
InChI=1S/C12H12N6/c1-9-5-11(12-15-8-16-18(12)17-9)14-7-10-3-2-4-13-6-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
ANBKQSJZRNQFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC=N2)C(=C1)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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